3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine
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Overview
Description
3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a benzyloxy methyl group and a 3-chloro-4-fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Benzyloxy methyl group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Sulfonyl group reduction can yield sulfide derivatives.
Substitution: Nucleophilic substitution can yield various substituted phenyl derivatives.
Scientific Research Applications
3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Shares the 3-chloro-4-fluorophenyl motif but lacks the piperidine and benzyloxy methyl groups.
Benzyloxy methyl derivatives: Compounds with similar benzyloxy methyl groups but different core structures.
Uniqueness
3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyloxy methyl and sulfonyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3S/c20-18-11-17(8-9-19(18)21)26(23,24)22-10-4-7-16(12-22)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOPCUFAAJSDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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